
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H9FO. It is a fluorinated derivative of indene, featuring a fluoro group at the 7th position and an aldehyde group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-5-carbaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-fluoro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It serves as a building block for the development of fluorinated bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the fluoro group, making it less reactive in certain chemical reactions.
7-chloro-2,3-dihydro-1H-indene-5-carbaldehyde: Contains a chloro group instead of a fluoro group, resulting in different reactivity and properties.
Uniqueness
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group enhances the compound’s stability, reactivity, and potential for forming specific interactions with biological targets .
Biological Activity
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the fluorine atom in its structure enhances its reactivity and stability, making it a valuable precursor in the synthesis of bioactive molecules. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom increases the compound's binding affinity to various enzymes and receptors, which can modulate biological pathways. Notably, the aldehyde functional group may participate in nucleophilic addition reactions, leading to the formation of biologically active adducts.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Its derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, compounds derived from this structure have shown selective cytotoxicity against ovarian cancer cell lines, suggesting that they could serve as lead compounds for further development .
Structural Comparison
The biological activity of this compound can be contrasted with related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Indene-5-carboxylic acid | Lacks fluorine | Lower reactivity; reduced binding affinity |
2,3-Dihydro-1H-indene-5-carboxylic acid | Similar structure without fluorine | Limited biological activity |
7-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid | Chlorine instead of fluorine | Different reactivity; varied applications |
The presence of fluorine in this compound significantly alters its chemical properties compared to non-fluorinated analogs. This modification enhances stability and lipophilicity, facilitating better interaction with biological targets.
Study on Anticancer Properties
In a recent study published in Cancer Research, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations in the synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde?
Methodological Answer: Synthesis typically involves fluorination of a dihydroindene precursor followed by formylation. Key steps include:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor® or N-fluoropyridinium salts under anhydrous conditions .
- Cyclization : Formation of the dihydroindene core via acid-catalyzed cyclization of substituted benzene derivatives .
- Formylation : Introduction of the aldehyde group using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation (DoM) strategies .
Characterization via ¹H/¹³C NMR (as shown for analogous compounds in ) and mass spectrometry is critical to confirm regiochemistry and purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., splitting due to 3JH−F) and confirms aldehyde proton resonance at ~9.8–10.2 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX programs are widely used for small-molecule refinement .
- HPLC-MS : Validates purity and detects trace byproducts, especially in fluorinated intermediates prone to hydrolysis .
Q. How can researchers assess the biological activity of this compound in early-stage studies?
Methodological Answer:
- Receptor Binding Assays : Test affinity for targets like dopamine receptors (D2-like) using radioligand displacement assays, as demonstrated for structurally related dihydroindenes .
- Enzyme Inhibition Studies : Evaluate interactions with enzymes such as serine hydroxymethyltransferase (SHMT) via fluorescence polarization or ITC, leveraging hydrogen-bonding motifs observed in Plasmodial SHMT complexes .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Methodological Answer:
- Catalytic Fluorination : Replace stoichiometric fluorinating agents with catalytic systems (e.g., Pd-catalyzed C–H fluorination) to reduce waste .
- Flow Chemistry : Mitigate thermal decomposition risks during formylation by using continuous-flow reactors .
- Purification : Employ column chromatography with fluorophilic stationary phases (e.g., C8F17-modified silica) to separate fluorinated byproducts .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Validation : Cross-validate receptor binding results with functional assays (e.g., cAMP/cGMP modulation for GPCR targets) .
- Structural Analysis : Use X-ray crystallography or cryo-EM to confirm binding poses, as conflicting activity may arise from crystallographic vs. solution-state conformations .
- Metabolite Screening : Rule out off-target effects by analyzing metabolic stability via liver microsome assays .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes in targets like DDR1 kinase, focusing on aldehyde interactions with catalytic lysine residues .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic sites for functionalization (e.g., adding electron-withdrawing groups to stabilize the aldehyde) .
- Molecular Dynamics (MD) : Simulate solvation effects on fluorine’s electrostatic contributions to binding affinity .
Q. What are the challenges in studying the stability of this compound under experimental conditions?
Methodological Answer:
- Hydrolysis Risk : The aldehyde group is prone to oxidation; stabilize solutions with antioxidants (e.g., BHT) and store under inert gas .
- Photodegradation : Fluorinated aromatics may degrade under UV light; use amber glassware and minimize light exposure during handling .
- Temperature Sensitivity : Monitor thermal stability via DSC to identify safe storage conditions (e.g., –20°C in DMSO) .
Q. How can researchers leverage this compound in drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use the aldehyde as a warhead for covalent inhibition (e.g., targeting cysteine residues in kinases) .
- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the dihydroindene core to recruit E3 ligases, enabling degradation of disease-related proteins .
- In Vivo Efficacy : Test pharmacokinetics in orthotopic models (e.g., pancreatic cancer) to assess blood-brain barrier penetration and metabolic clearance .
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2 |
InChI Key |
CVWSVWXHZQHESB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C=O)F |
Origin of Product |
United States |
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